molecular formula C11H16N4O3 B1482952 tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2098017-48-0

tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No. B1482952
CAS RN: 2098017-48-0
M. Wt: 252.27 g/mol
InChI Key: BCXPUKAGXLCCRS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (TBTF) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound that is synthesized using a variety of methods, and is used in a range of biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Reactivity

The chemical reactivity and synthesis of related compounds, such as those incorporating triazole and azetidine moieties, have been widely studied. For instance, Ivanov et al. (2018) explored the reactivity of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, leading to new synthesis pathways for 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo-[5,1-c][1,2,4]triazines. This study highlights the stability of the pyrazolo[5,1-c][1,2,4]triazine system and discusses the spectral characteristics of the products Russian Chemical Bulletin.

Intermediate for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate structurally related to the target compound, has been identified as crucial for the synthesis of small molecule anticancer drugs. Zhang et al. (2018) established a rapid and high yield synthetic method for this compound, emphasizing its importance in the development of therapeutics targeting the PI3K/AKT/mTOR pathway Advances in Biological Sciences Research.

Building Blocks for Medicinal Chemistry

Protected 3-haloazetidines, related to azetidine carboxylates, serve as versatile building blocks in medicinal chemistry, facilitating the rapid synthesis of azetidine-3-carboxylic acid derivatives. Ji et al. (2018) described a gram-scale synthesis of these intermediates, highlighting their utility in synthesizing high-value compounds Arkivoc.

properties

IUPAC Name

tert-butyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)14-5-9(6-14)15-4-8(7-16)12-13-15/h4,7,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXPUKAGXLCCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 6
tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

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